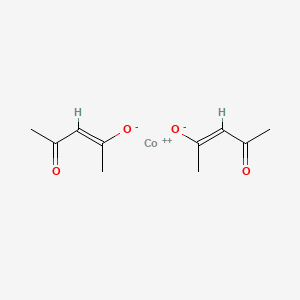

Bis(2,4-pentanedionato)cobalt(II)

描述

Structure

3D Structure of Parent

属性

分子式 |

C10H14CoO4 |

|---|---|

分子量 |

257.15 g/mol |

IUPAC 名称 |

cobalt(2+);(E)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; |

InChI 键 |

UTYYEGLZLFAFDI-SYWGCQIGSA-L |

手性 SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Co+2] |

规范 SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+2] |

物理描述 |

Blue to black crystals, slightly soluble in water; [MSDSonline] |

产品来源 |

United States |

Synthetic Methodologies for Bis 2,4 Pentanedionato Cobalt Ii

Conventional Preparation Techniques

The most common and straightforward method for synthesizing bis(2,4-pentanedionato)cobalt(II) involves the reaction of a cobalt(II) salt with 2,4-pentanedione (acetylacetone) in a suitable solvent. Typically, cobalt(II) chloride hexahydrate or cobalt(II) acetate (B1210297) tetrahydrate is used as the cobalt source. The reaction is often carried out in an aqueous or alcoholic medium. The addition of a base, such as sodium hydroxide (B78521) or ammonia, facilitates the deprotonation of 2,4-pentanedione, allowing it to coordinate with the cobalt(II) ion. The resulting complex can then be isolated by filtration and purified by recrystallization.

A study in 2004 described the synthesis of base adducts of bis(2,4-pentanedionato)cobalt(II) by reacting [Co(acac)₂(H₂O)₂] with ligands like 3,5-dimethylpyrazole (B48361) (Hdmpz) or dimethylethanolamine (Hdmea) in various solvents. uu.nl This indicates that the dihydrate form of bis(2,4-pentanedionato)cobalt(II) is a common starting material for further reactions.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis offers a route to produce nanomaterials and crystalline coordination polymers. While specific hydrothermal synthesis of simple bis(2,4-pentanedionato)cobalt(II) is less commonly detailed, the technique is employed for creating more complex structures derived from it. For instance, cobalt(II) acetylacetonate (B107027) serves as a precursor in the hydrothermal preparation of Co₃O₄ nanoparticles, which exhibit uniform mesoporous structures and are promising for applications like CO sensing. sigmaaldrich.com Another study demonstrated the hydrothermal synthesis of a three-dimensional cobalt(II)-aminophenyltetrazolate coordination polymer by reacting cobalt(II) acetate tetrahydrate at 135 °C for 48 hours. sigmaaldrich.com Although not directly synthesizing Co(acac)₂, these examples highlight the utility of hydrothermal methods in cobalt coordination chemistry. Research has also shown the successful crystallization of 2D cobalt(II)-tartrate hydrate (B1144303) coordination polymers from aqueous solutions at room temperature, presenting a feasible and simple method for producing functional polymeric cobalt compounds. researchgate.net

Influence of Solvent Systems on Product Formation

The choice of solvent can significantly impact the structure and properties of the resulting cobalt complex. In non-coordinating solvents like benzene (B151609) or toluene (B28343), bis(2,4-pentanedionato)cobalt(II) can exist as a tetranuclear complex, [Co(acac)₂]₄. uu.nl The introduction of a coordinating solvent or ligand, such as pyridine (B92270) or water, can lead to the formation of monomeric or dimeric adducts like trans-[Co(acac)₂L₂]. uu.nlacs.org

A 2004 study investigating the reaction of [Co(acac)₂(H₂O)₂] with 3,5-dimethylpyrazole or dimethylethanolamine found that complexes with the composition [Co(acac)₂(Hdmpz)₂] or [Co(acac)₂(Hdmea)] were formed regardless of whether the solvent was methanol, ethanol, acetone, benzene, or toluene. uu.nl This suggests that in the presence of strongly coordinating ligands, the solvent's role might be secondary to the directing effect of the added ligand. The use of different solvents in crystallization can also affect the crystal form and may delay the direct precipitation of the product. researchgate.net

Table 1: Effect of Solvent on Cobalt(II) Acetylacetonate Complex Formation

| Solvent System | Resulting Cobalt Complex | Reference |

| Non-coordinating (e.g., benzene) | Tetranuclear [Co(acac)₂]₄ | uu.nl |

| Coordinating (e.g., pyridine) | Monomeric trans-[Co(acac)₂py₂] | uu.nl |

| Methanol, ethanol, acetone, benzene, or toluene with Hdmpz | Monomeric [Co(acac)₂(Hdmpz)₂] | uu.nl |

| Methanol, ethanol, acetone, benzene, or toluene with Hdmea | Monomeric [Co(acac)₂(Hdmea)] | uu.nl |

Control over Hydration and Anhydrous Forms

Bis(2,4-pentanedionato)cobalt(II) can exist in both anhydrous and hydrated forms. The control over hydration is crucial as it influences the coordination geometry and reactivity of the complex. The dihydrate, [Co(acac)₂(H₂O)₂], features a six-coordinate cobalt center with a distorted octahedral geometry.

Partial hydration of the tetrameric anhydrous form, [Co(acac)₂]₄, can lead to the formation of a trinuclear complex, [Co(acac)₂]₃·H₂O. researchgate.net This structure is derived from the tetramer by the removal of one Co(acac)₂ unit and the insertion of a water molecule. researchgate.net The complete conversion to the dihydrate is a common outcome when the synthesis is performed in aqueous solutions. The anhydrous form can be obtained by heating the dihydrate or by performing the synthesis under strictly anhydrous conditions.

Synthesis of Substituted Bis(2,4-pentanedionato)cobalt(II) Analogs

The synthesis of substituted bis(2,4-pentanedionato)cobalt(II) analogs allows for the fine-tuning of the complex's electronic and steric properties. This is typically achieved by using a substituted β-diketone in place of 2,4-pentanedione.

For example, a series of bis(β-ketoaminato)cobalt(II) complexes were synthesized by the condensation of 1-phenyl-1,3-butanedione with various substituted anilines, followed by reaction with cobalt(II) acetate tetrahydrate. nih.gov This yielded complexes with the general formula [Co{PhC(O)CHC(CH₃)N-aryl}₂], where the electronic properties were sensitive to substitution on the aryl group. nih.gov

Another example involves the use of bis(2,4-pentanedionato)cobalt(II) as a catalyst in the synthesis of functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. nih.gov While this is a catalytic application, it underscores the versatility of the parent compound in facilitating the formation of complex organic molecules.

Structural Chemistry and Coordination Environment of Bis 2,4 Pentanedionato Cobalt Ii

Monomeric and Oligomeric Forms

The ability of bis(2,4-pentanedionato)cobalt(II) to exist in both monomeric and oligomeric states is a key feature of its chemistry. This behavior is largely dictated by the solvent, temperature, and the presence of other coordinating species.

Monomeric Coordination Geometries

In its isolated state, the monomeric form of bis(2,4-pentanedionato)cobalt(II) features a cobalt atom coordinated to two bidentate pentanedionato ligands. researchgate.net A notable characteristic is the square-planar geometry adopted by the cobalt atom and the two chelating ligands. researchgate.net This arrangement is considered unusual and has been a subject of scientific debate. researchgate.netacs.org

Tetrameric Structure of Anhydrous Bis(2,4-pentanedionato)cobalt(II)

In non-coordinating solvents and in the crystalline solid state, bis(2,4-pentanedionato)cobalt(II) predominantly exists as a tetramer, [Co(C₅H₇O₂)₂]₄. researchgate.netuu.nl This tetranuclear structure was confirmed by X-ray crystallography and is the most stable form of the anhydrous compound. researchgate.netacs.org In this arrangement, the cobalt atoms achieve octahedral coordination by sharing oxygen atoms with neighboring cobalt centers. researchgate.net Specifically, the terminal cobalt atom shares a common octahedral face with three bridging oxygen atoms, while the two central cobalt atoms are linked by sharing an edge with two bridging oxygen atoms. researchgate.net The formation of this tetramer can be achieved by crystallizing the compound from a hexanes solution or by reducing cobalt(III) acetylacetonate (B107027) with cobalt metal under solvent-free conditions. acs.org

Dimeric and Trimeric Aquo Complexes

The introduction of water into a system containing the tetrameric form of bis(2,4-pentanedionato)cobalt(II) can lead to the formation of dimeric and trimeric aquo complexes. uu.nl Partial hydration of the tetramer can yield a trimeric species, [Co(C₅H₇O₂)₂]₃·H₂O, which has been isolated and structurally characterized. researchgate.net Further hydration can lead to the formation of a dimeric complex, [Co(C₅H₇O₂)₂(H₂O)]₂, and eventually the monomeric diaqua complex, Co(C₅H₇O₂)₂(H₂O)₂. researchgate.net In these aquo complexes, the cobalt atoms maintain an octahedral coordination environment. nih.gov The structure of the trimeric aquo complex can be conceptualized as being derived from the parent tetramer by the removal of one Co(C₅H₇O₂)₂ unit and the insertion of a water molecule into the resulting void. researchgate.net

Adduct Formation with Auxiliary Ligands

Bis(2,4-pentanedionato)cobalt(II) readily forms adducts with a variety of Lewis bases, which act as auxiliary ligands. This process typically involves the breaking of the oligomeric structure to form monomeric or dimeric species with higher coordination numbers.

Pyridine (B92270) Adducts

Pyridine is a classic example of an auxiliary ligand that forms well-characterized adducts with bis(2,4-pentanedionato)cobalt(II). The most common adduct is the trans-bis(pyridine) complex, trans-[Co(C₅H₇O₂)₂(py)₂]. uu.nlacs.org In this octahedral complex, the two pyridine ligands occupy axial positions, with the two pentanedionato ligands in the equatorial plane. acs.org The formation of this adduct from the tetrameric starting material demonstrates the disruption of the oligomeric structure in the presence of a coordinating ligand. uu.nl

Amine Adducts

A variety of amine ligands also form adducts with bis(2,4-pentanedionato)cobalt(II). These can include primary amines, as well as chelating diamines. uu.nlelectronicsandbooks.com The resulting complexes are typically octahedral. uu.nl For instance, the reaction with N,N,N',N'-tetraethyl-1,2-diaminoethane yields a cis-octahedral adduct, where the chelating diamine forces a cis-coordination geometry. electronicsandbooks.com The study of these amine adducts provides insight into the steric and electronic factors that govern ligand complexation. electronicsandbooks.com

Other Donor Ligand Adducts

The coordination sphere of Bis(2,4-pentanedionato)cobalt(II), often abbreviated as [Co(acac)2], is not limited to the two bidentate acetylacetonate ligands. It readily forms adducts with a variety of other donor ligands, leading to an expansion of its coordination number, typically to six, resulting in octahedral or distorted octahedral geometries. uu.nlresearchgate.net The introduction of these additional ligands can significantly alter the electronic and magnetic properties of the complex.

Research has shown that upon treatment with neutral donor ligands (L), the tetrameric form of [Co(acac)2] in non-coordinating solvents can establish equilibria involving monomeric [Co(acac)2L] and dimeric [Co(acac)2L]2 species, as well as the six-coordinate [Co(acac)2L2]. uu.nl Examples of such adducts include those with pyridine and its derivatives. For instance, the reaction with pyridine (py) can lead to the isolation of trans-[Co(acac)2(py)2]. uu.nlacs.org

The formation of adducts is not limited to nitrogen-based ligands. Water molecules can also act as donor ligands, forming species like [Co(acac)2(H2O)]2 and [Co(acac)2]3(H2O). uu.nl Furthermore, adducts with ligands such as 3,5-dimethylpyrazole (B48361) (Hdmpz) and dimethylethanolamine (Hdmea) have been synthesized and characterized. uu.nl Interestingly, the reaction with Hdmpz yielded cis-[Co(acac)2(Hdmpz)2], a rare example of a cis-configuration for such adducts. uu.nl The table below summarizes the bond lengths for a notable adduct.

Table 1: Selected Bond Lengths for [Co(C5H7O2)2(C12H8N2)]

| Bond | Length (Å) |

| Co—O | 2.0565 (11) |

| Co—O | 2.0641 (11) |

| Co—N | 2.1630 (12) |

| Data sourced from a study on a hexacoordinate complex of Bis(2,4-pentanedionato)cobalt(II). researchgate.net |

Influence of Ligand Sterics on Coordination Geometry

The steric properties of the ancillary donor ligands play a crucial role in determining the final coordination geometry of the resulting adducts. The size and shape of the incoming ligand can dictate whether a cis or trans isomer is formed, or if a five-coordinate species is favored.

For instance, while pyridine forms a trans adduct, the use of the bulkier 3,5-dimethylpyrazole (Hdmpz) ligand leads to the formation of the cis isomer. uu.nl This suggests that the steric interactions between the Hdmpz ligands are less prohibitive in a cis arrangement compared to a trans configuration where they would be positioned opposite to each other, potentially leading to greater steric clash.

Crystal Engineering and Supramolecular Assemblies

The principles of crystal engineering can be applied to Bis(2,4-pentanedionato)cobalt(II) and its derivatives to construct well-defined supramolecular architectures. researchgate.netnih.govnih.gov These extended structures are held together by non-covalent interactions, with hydrogen bonding playing a particularly significant role.

Hydrogen Bonding Interactions

Hydrogen bonds are a key feature in the crystal structures of many adducts of Bis(2,4-pentanedionato)cobalt(II). researchgate.netnih.govnih.govtcichemicals.com In the adducts cis-[Co(acac)2(Hdmpz)2] and [Co(acac)2(Hdmea)], for example, the mononuclear complexes are linked by hydrogen bonds between the coordinated 2,4-pentanedionato anions and the neutral Hdmpz or Hdmea ligands. uu.nl

In a broader context of cobalt complexes, intramolecular hydrogen-bond interactions have been shown to be a critical factor in tuning the reactivity of the metal center. nih.govnih.gov For instance, in a series of dinuclear cobalt complexes, intramolecular hydrogen bonds between bridging hydroxide (B78521) ligands and acetate (B1210297) ligands influence the electronic properties of the cobalt centers. nih.govnih.gov While not directly involving Bis(2,4-pentanedionato)cobalt(II), this research highlights the importance of hydrogen bonding in modulating the properties of cobalt coordination compounds.

In the crystal structure of [Co(C5H7O2)2(C12H8N2)], however, no significant hydrogen-bonding or π–π interactions were observed, indicating that the packing of the molecules is primarily governed by other forces. researchgate.net

Self-Assembly Mechanisms

The formation of supramolecular structures from Bis(2,4-pentanedionato)cobalt(II) and its adducts is a process of self-assembly, driven by the thermodynamic and kinetic favorability of the final architecture. nih.gov The thermodynamic sink of self-assembly in some cobalt systems has been identified as the formation of cubane-like clusters. nih.gov

In the context of cobalt complexes with other ligands, the deprotonation of bridging hydroxide ligands can lead to the quantitative conversion to [Co4(μ-O)4] cubane (B1203433) complexes. nih.gov This demonstrates a self-assembly process where a simple chemical trigger initiates the formation of a more complex and stable supramolecular entity. The study of these mechanisms provides insight into how complex structures can be built from simpler molecular building blocks.

Conformational Analysis of the 2,4-Pentanedionato Ligands

The 2,4-pentanedionato (acac) ligand itself possesses conformational flexibility, which can be influenced by its coordination to the cobalt center and the presence of other ligands in the coordination sphere. The six-membered chelate ring formed by the coordination of the acac ligand to the cobalt ion is not perfectly planar.

The conformation of the acac ring can be described by various parameters, including the fold angle along the O-O vector. The specific conformation adopted can be influenced by intramolecular and intermolecular interactions, including the steric demands of other ligands and crystal packing forces. In dinuclear cobalt complexes with bridging hydroxo and acetate ligands, the acetate ligands can adopt a κ¹-coordination mode, which is stabilized by intramolecular hydrogen bonding. nih.gov This demonstrates how interactions within the complex can dictate the conformation of a ligand.

Electronic Structure and Magnetic Properties of Bis 2,4 Pentanedionato Cobalt Ii

Electronic Configuration and Oxidation States of Cobalt

Cobalt (Co), with the atomic number 27, possesses a ground-state electron configuration of [Ar] 3d⁷ 4s². In its compounds, cobalt most commonly exhibits the +2 and +3 oxidation states. researchgate.net For bis(2,4-pentanedionato)cobalt(II), the cobalt ion is in the +2 oxidation state. This is achieved through the loss of the two 4s electrons, resulting in a Co(II) ion with an electron configuration of [Ar] 3d⁷. neliti.com The seven d-electrons of the Co(II) ion are central to the electronic and magnetic properties of the complex.

Spin State Investigations

The d⁷ electron configuration of the Co(II) ion can result in either a high-spin or a low-spin state, depending on the ligand field strength. In bis(2,4-pentanedionato)cobalt(II), the acetylacetonate (B107027) ligand creates a field that leads to a high-spin configuration. neliti.com Theoretical studies, including ab initio multiconfigurational calculations (CASSCF/CASPT2), have assigned a quartet (S=3/2) ground state for a single molecule of Co(acac)₂, indicating the presence of three unpaired electrons. researchgate.net This high-spin state is the preferred electronic configuration for the complex. researchgate.netresearchgate.net

The geometry of the complex also plays a crucial role. While both square-planar and tetrahedral conformations have been considered, computational studies suggest that the tetrahedral conformation is the preferred one for the single molecule. researchgate.netresearchgate.net In an idealized tetrahedral field, the d-orbitals split into a lower e set and a higher t₂ set. For a high-spin d⁷ configuration, the electron arrangement would be (e)⁴(t₂)³. In an octahedral environment, the splitting is inverted and larger, with a t₂g set at a lower energy than the eg set. The high-spin d⁷ configuration in an octahedral field is (t₂g)⁵(eg)². neliti.com

Ligand Field Theory and Spectroscopic Transitions

Ligand field theory (LFT) provides a framework for understanding the electronic spectra of transition metal complexes. wikipedia.orgnih.gov The absorption of light by the complex corresponds to the promotion of electrons between the split d-orbitals. For a high-spin Co(II) ion (d⁷), the nature of these transitions is dependent on the coordination geometry.

In a high-spin octahedral environment, the ground state is ⁴T₁g. Three spin-allowed electronic transitions are theoretically possible from the ground state to the excited states: ⁴T₂g, ⁴A₂g, and ⁴T₁g(P). In practice, the electronic spectrum of many octahedral Co(II) complexes shows two main absorption bands. The transition to the ⁴A₂g state is often weak as it corresponds to a two-electron transition.

For a tetrahedral high-spin Co(II) complex, the ground state is ⁴A₂. Three spin-allowed transitions to the ⁴T₂(F), ⁴T₁(F), and ⁴T₁(P) excited states are expected. These transitions typically occur in the visible and near-infrared regions of the spectrum and are responsible for the characteristic colors of Co(II) complexes.

The table below summarizes the ground states and expected spin-allowed transitions for high-spin Co(II) in different geometries.

| Geometry | Ground State | Electron Configuration | Spin-Allowed Transitions |

| Octahedral | ⁴T₁g | t₂g⁵ e_g² | ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) |

| Tetrahedral | ⁴A₂ | e⁴ t₂³ | ⁴A₂ → ⁴T₂(F), ⁴A₂ → ⁴T₁(F), ⁴A₂ → ⁴T₁(P) |

This table is based on the principles of Ligand Field Theory.

Magnetic Susceptibility Studies

The magnetic properties of bis(2,4-pentanedionato)cobalt(II) are a direct consequence of its high-spin d⁷ electronic configuration, which results in three unpaired electrons. This makes the compound paramagnetic. The magnetic susceptibility of a substance indicates the degree to which it can be magnetized in an external magnetic field. fizika.si

The magnetic moment of high-spin octahedral Co(II) complexes typically falls within the range of 4.6 to 5.3 Bohr Magnetons (B.M.). neliti.com These values are significantly higher than the spin-only value of 3.87 B.M. expected for three unpaired electrons. This discrepancy is due to a large orbital contribution to the magnetic moment, which arises from the spin-orbit coupling of the ⁴T₁g ground state. neliti.com For tetrahedral Co(II) complexes, the magnetic moments are generally in the range of 4.2 to 4.8 B.M., also indicating an orbital contribution, though typically smaller than in octahedral cases.

Magnetic susceptibility measurements on related four-coordinate cobalt(II) complexes have yielded χₘT values at room temperature that are considerably larger than the spin-only value of 1.875 cm³ K mol⁻¹ (for S = 3/2 and g = 2.0), further confirming a significant orbital contribution to the magnetic moment. nih.gov

Computational Probes of Electronic Structure

Computational chemistry provides powerful tools for investigating the electronic structure of complex molecules like bis(2,4-pentanedionato)cobalt(II). Density Functional Theory (DFT) and ab initio methods have been employed to elucidate its properties. researchgate.netresearchgate.netnih.gov

DFT calculations have been used to compare the energies of different spin states and conformations of Co(acac)₂. These studies have confirmed that the high-spin (quartet) state is the ground state. researchgate.netresearchgate.netnih.gov Furthermore, these calculations have helped to determine the preferred geometry of the complex, pointing towards a tetrahedral arrangement for the isolated molecule. researchgate.net

More advanced ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), have been utilized to provide a more accurate description of the electronic structure and to resolve ambiguities that can arise from different DFT functionals. researchgate.net These high-level calculations have solidified the assignment of a quartet ground state for Co(acac)₂. researchgate.net

Relativistic DFT calculations that incorporate spin-orbit coupling have been used to calculate magnetic properties such as the zero-field splitting (ZFS) parameters. nih.gov These parameters describe the splitting of the spin states in the absence of an external magnetic field and are crucial for understanding the magnetic anisotropy of the molecule. nih.govnih.gov

Reactivity and Mechanistic Investigations of Bis 2,4 Pentanedionato Cobalt Ii

Ligand Exchange Dynamics

The ligand exchange dynamics of bis(2,4-pentanedionato)cobalt(II), often abbreviated as Co(acac)₂, are a subject of interest in coordination chemistry. In non-coordinating solvents, Co(acac)₂ primarily exists as a tetranuclear complex. However, the introduction of neutral donor ligands (L) leads to the formation of various adducts, including [Co(acac)₂L], [Co(acac)₂L]₂, and [Co(acac)₂L₂], through complex equilibria.

For instance, the reaction of the tetrameric form of Co(acac)₂ with pyridine (B92270) (py) results in the isolation of trans-[Co(acac)₂py₂]. Similarly, adducts with other ligands such as water and 6-methylpyridine have been reported. The study of base adducts with 3,5-dimethylpyrazole (B48361) (Hdmpz) and dimethylethanolamine (Hdmea) reveals the formation of [Co(acac)₂(Hdmpz)₂] and [Co(acac)₂(Hdmea)], respectively, regardless of the solvent used.

These mononuclear complexes often exhibit distorted octahedral geometries and are stabilized by hydrogen bonds between the acetylacetonate (B107027) ligands and the neutral donor ligands. The kinetic lability of these complexes is evident in solution, where processes like cis/trans isomerization can occur, sometimes accompanied by oxidation of Co(II) to Co(III).

Photochemical Reaction Pathways

The photochemistry of Co(acac)₂ involves several intricate pathways, including photo-reduction and photo-substitution, which are highly dependent on the solvent and irradiation wavelength.

Photo-reduction Mechanisms

Under ultraviolet irradiation, particularly at 254 nm in chloroform, tris(2,4-pentanedionato)cobalt(III) (Co(acac)₃) undergoes photoreduction to Co(acac)₂. The metal complex itself is the primary photoactive species in this process. The photoreduction is initiated by the absorption of a photon by the Co(acac)₃ complex, leading to the formation of Co(acac)₂ and an acetylacetonyl radical.

Photo-substitution Processes

Following the initial photoreduction of Co(acac)₃ to Co(acac)₂, subsequent irradiation can lead to the photosubstitution of Co(acac)₂ to form cobalt(II) chloride (CoCl₂) in a chlorinated solvent like chloroform. Interestingly, the photosubstitution of Co(acac)₂ appears to be primarily initiated by the solvent's absorption of light. This generates chlorine atoms, which then participate in a chain reaction, displacing the pentanedionyl radicals from the cobalt center.

The rate of this photosubstitution is complex and is influenced by both the incident light intensity and the concentration of Co(acac)₂. An interesting observation is the partial inverse dependence of the photosubstitution rate on the initial Co(acac)₂ concentration. This is attributed to a mechanism where the pentanedione product competes with the remaining Co(acac)₂ for an intermediate species in the reaction. The quantum yield for this process can be surprisingly high, indicating an efficient chain reaction mechanism.

Ultrafast spectroscopic studies on related complexes, such as trans-[Co(acac)₂(N₃)(py)], provide further insight into the initial steps of photochemical reactions. Upon photoexcitation, a series of rapid intramolecular electron transfers occur. A locally excited ligand-to-metal charge transfer (LMCT) state decays within femtoseconds to another charge-transfer state, which then repopulates an excited metal-centered state within picoseconds before returning to the ground state.

Interactions with Organometallic Compounds

Bis(2,4-pentanedionato)cobalt(II) is a key precursor in the formation of catalytically active species through its interaction with various organometallic compounds. These systems are particularly relevant in hydrogenation and other organic transformations.

When Co(acac)₂ is combined with organoaluminum compounds like triethylaluminum (B1256330) (AlEt₃) or diethylaluminum ethoxide (AlEt₂(OEt)), catalytically active species for processes such as styrene (B11656) hydrogenation are formed. The activity and efficiency of these Ziegler-type catalysts are dependent on the Al:Co molar ratio and the concentrations of the initial components. Spectroscopic studies, including NMR and IR, have shown that the interaction between the components of these catalytic systems can lead to the formation of mono- and trihydrido cobalt phosphine (B1218219) complexes, with the specific composition depending on the reducing agent and the gaseous atmosphere.

The interaction of Co(acac)₂ with other organometallic reagents such as lithium n-butyl (Li(n-Bu)) and benzylmagnesium chloride ((C₆H₅CH₂)MgCl) has also been investigated using ESR spectroscopy. Furthermore, studies involving lithium aluminum hydride (Li

Catalytic Applications of Bis 2,4 Pentanedionato Cobalt Ii

Polymerization Processes

Bis(2,4-pentanedionato)cobalt(II) serves as a critical component in catalytic systems for producing polymers and oligomers with specific structural characteristics.

Controlled Radical Polymerization Mediation

Bis(2,4-pentanedionato)cobalt(II) has been successfully employed as a controlling agent in organometallic-mediated radical copolymerization (OMRcP). A notable application is in the copolymerization of vinylidene fluoride (B91410) (VDF) with 2,3,3,3-trifluoroprop-1-ene (1234yf). In these systems, Co(acac)₂ acts as a mediator, enabling the synthesis of copolymers with controlled molar masses and narrower dispersity compared to conventional free radical polymerization.

Research has demonstrated that using a combination of a bis(tert-butylcyclohexyl) peroxydicarbonate initiator and Co(acac)₂ results in a controlled copolymerization process. globalauthorid.com This is evidenced by a linear relationship between the molar mass of the resulting copolymer and monomer conversion. For the VDF and 1234yf system, molar masses up to 12,200 g/mol with dispersities (Đ) between 1.33 and 1.47 have been achieved. globalauthorid.com The reactivity ratios determined for these monomers indicate the formation of gradient or pseudo-diblock copolymers. globalauthorid.com This level of control is a hallmark of cobalt-mediated radical polymerization (CMRP). globalauthorid.com

Olefin Oligomerization

Cobalt-based catalysts are pivotal in the oligomerization of olefins, particularly ethylene (B1197577), to produce linear alpha-olefins (LAOs), which are important industrial intermediates. While many systems use modified cobalt complexes, Bis(2,4-pentanedionato)cobalt(II) often serves as a convenient precursor for generating the active catalytic species. rsc.org The process typically involves activating a cobalt precursor with an organoaluminum compound, such as methylaluminoxane (B55162) (MAO). researchgate.net

Studies on ethylene oligomerization using 2,6-bis(imino)pyridine cobalt complexes, prepared from cobalt precursors, have shown high catalytic activity. researchgate.net The structure of the ligand framework around the cobalt center significantly influences the product distribution and selectivity towards either oligomers or polymers. researchgate.net Furthermore, research on heterogeneous cobalt oxide on carbon catalysts has demonstrated high selectivity for the production of C₄-C₁₂ linear olefins from ethylene, with product linearities exceeding 90%. sigmaaldrich.com These findings underscore the versatility of cobalt in directing the outcome of ethylene conversion. sigmaaldrich.comresearchgate.net

Table 1: Ethylene Polymerization using N,N,N-Cobalt Pincer Complexes with MAO This table is interactive. You can sort and filter the data.

| Catalyst | Co-catalyst | Temperature (°C) | Activity (10⁶ g PE mol⁻¹ Co h⁻¹) | Polymer Mₙ (kg mol⁻¹) | Polymer Mₙ (kg mol⁻¹) |

|---|---|---|---|---|---|

| Co1 | MAO | 70 | 11.48 | 15.31 | 30.26 |

| Co2 | MAO | 70 | 5.23 | 20.31 | 33.90 |

| Co3 | MAO | 70 | 3.24 | 18.10 | 30.26 |

| Co4 | MAO | 70 | 9.87 | 12.87 | 26.54 |

| Co5 | MAO | 70 | 7.65 | 16.54 | 31.98 |

| Co6 | MAO | 70 | 4.89 | 24.11 | 42.90 |

Data sourced from research on thermally stable cobalt olefin polymerization catalysts.

Oxidation Reactions

The catalytic activity of Bis(2,4-pentanedionato)cobalt(II) is prominently featured in a variety of oxidation reactions, where it facilitates the transfer of oxygen atoms to organic substrates. cymitquimica.com

Epoxidation of Olefins

Co(acac)₂ is an effective catalyst for the epoxidation of olefins, a fundamental transformation in organic synthesis for producing valuable epoxide intermediates. The catalytic system typically involves molecular oxygen as the terminal oxidant in combination with a co-reductant, such as an acetal (B89532) or an aldehyde. This method allows the epoxidation to proceed under neutral conditions, which is advantageous for acid-sensitive substrates.

For instance, in the presence of a catalytic amount of a bis(1,3-diketonato)cobalt(II) complex, various trisubstituted olefins can be smoothly converted into their corresponding epoxides in good to high yields. The use of propionaldehyde (B47417) diethyl acetal as a co-reductant is effective, as it is converted into neutral products (ester and alcohol), thereby maintaining the neutrality of the reaction mixture. The efficiency of these systems can sometimes be enhanced by additives like Molecular Sieves 4A, which has been shown to increase the yield of α-pinene oxide to 93%.

Table 2: Cobalt-Catalyzed Epoxidation of Various Olefins This table is interactive. You can sort and filter the data.

| Olefin Substrate | Catalyst System | Co-reductant | Yield (%) |

|---|---|---|---|

| α-Pinene | Co(mac)₂ / MS4A | Propionaldehyde diethyl acetal | 93 |

| Citronellol | Co(mac)₂ / MS4A | Propionaldehyde diethyl acetal | 82 |

| Geranyl Acetate (B1210297) | Co(mac)₂ | Propionaldehyde diethyl acetal | 88 |

| Nerolidol | Co(mac)₂ | Propionaldehyde diethyl acetal | 75 |

Yields are for the corresponding epoxide. Co(mac)₂ is bis(3-methyl-2,4-pentanedionato)cobalt(II). Data sourced from studies on aerobic epoxidation.

Oxidation of Hydrocarbons

The catalytic utility of cobalt acetylacetonate (B107027) extends to the oxidation of saturated hydrocarbons. A cobalt-based magnetic nanocatalyst, prepared by anchoring cobalt acetylacetonate onto functionalized magnetic mesoporous silica (B1680970) nanospheres, has proven to be a highly efficient and recyclable catalyst for the liquid-phase oxidation of cyclohexane (B81311). Using molecular oxygen as the oxidant in a solvent-free system, this catalyst facilitates the conversion of cyclohexane into cyclohexanol (B46403) and cyclohexanone, which are key precursors in the production of nylon. The heterogeneous nature of this catalyst allows for easy recovery using an external magnetic field, enhancing its practical applicability.

Allylic Oxidation

Cobalt complexes also catalyze the allylic oxidation of olefins, which introduces functionality at a position adjacent to a double bond. While many studies focus on other metals, cobalt-based systems have been investigated for this transformation. For example, the oxidation of various olefins with cobalt(III) acetate in acetic acid has been shown to produce allylic acetates as the exclusive primary products. This reaction proceeds without significant formation of 1,2-addition or skeletal rearrangement products. The substrates successfully oxidized include cycloalkenes and both terminal and internal linear olefins. Although this example uses cobalt(III) acetate, Co(acac)₂ is a common precursor for generating catalytically active cobalt(III) species in situ.

Reduction and Hydrogenation Reactions

Bis(2,4-pentanedionato)cobalt(II) serves as a catalyst in various reduction and hydrogenation reactions, demonstrating its efficacy in the transformation of unsaturated functionalities.

Hydrogenation of Unsaturated Compounds

Catalytic systems based on bis(2,4-pentanedionato)cobalt(II) are effective in the hydrogenation of both alkenes and arenes. The activity of these catalysts can be influenced by the composition of the catalytic system, including the use of co-catalysts like tertiary phosphines and organoaluminum compounds. researchgate.net Under the conditions of hydrogenation, highly reactive intermediates are formed, which then transform into nano-sized cobalt-containing structures. These nanostructures are believed to be the carriers of the catalytically active sites. researchgate.net

Reduction of Olefins to Alcohols

Bis(2,4-pentanedionato)cobalt(II) catalyzes the hydration of various olefins to the corresponding alcohols through an oxidation-reduction process. oup.com This reaction is carried out using molecular oxygen and a secondary alcohol, such as 2-propanol. oup.com The process yields not only the desired alcohols but also alkanes and ketones as byproducts. oup.com Research has shown that the addition of certain additives, like 2,6-lutidine and 2-picoline, can significantly inhibit the formation of alkane byproducts, leading to a higher yield of the target alcohols. oup.com For instance, in the presence of Co(acac)₂, aromatic olefins can be selectively converted to benzylic alcohols using molecular oxygen and sodium borohydride. acs.org

Table 1: Cobalt-Catalyzed Reduction of Olefins to Alcohols

| Olefin Substrate | Catalyst System | Reductant/Solvent | Product | Reference |

| Aromatic Olefins | Bis(acetylacetonato)cobalt(II) | O₂, 2-Propanol | Corresponding Alcohols | oup.com |

| Aromatic Olefins | Bis(acetylacetonato)cobalt(II) | O₂, Sodium Borohydride | Benzylic Alcohols | acs.org |

Carbon-Hydrogen (C-H) Functionalization

Cobalt(II) acetylacetonate has been successfully employed as a catalyst for the C(sp)-H bond functionalization of alkynes. nih.gov This methodology allows for the oxidative diketonation of alkynes with phenyl hydrazines to produce diaryl 1,2-diketones. The reaction is believed to proceed through a free-radical mechanism where a phenyl radical, generated from phenyl hydrazine, couples with the Co(II)-activated alkyne. nih.gov This process occurs at room temperature in dimethylformamide (DMF) with a silver(I) oxide/air system acting as the oxidant. nih.gov The utility of this protocol has been demonstrated in the synthesis of various imidazoles, including the potent platelet aggregation inhibitor trifenagrel. nih.gov

Cross-Coupling Reactions

Bis(2,4-pentanedionato)cobalt(II) complexes have shown catalytic activity in intramolecular C-N and C-O cross-coupling reactions. researchgate.net For example, a cobalt(II) complex can efficiently catalyze the synthesis of substituted benzimidazoles and benzoxazoles from Z-N'-(2-halophenyl)-N-phenylamidines and N-(2-bromophenyl)benzamides, respectively. researchgate.net These reactions proceed in the presence of potassium carbonate at moderate temperatures and are noted for being general, air-stable, and affording the products in moderate to high yields. researchgate.net

Hydrosilation

The hydrosilation of olefins, an important process for producing organosilicon compounds, can be catalyzed by systems involving cobalt(II) complexes. While research has explored various cobalt salts, the general principle involves the addition of a silicon-hydride bond across a carbon-carbon double bond. bohrium.com Cobalt-based catalysts offer a more cost-effective and abundant alternative to traditional precious metal catalysts like platinum. bohrium.comresearchgate.net Studies have focused on developing air-stable cobalt catalysts that can function under mild conditions without the need for activators like Grignard reagents. bohrium.comresearchgate.net For instance, cobalt(II)-catalyzed asymmetric hydrosilylation of ketones has been achieved using dipyridylphosphine ligands, yielding chiral alcohols with high enantioselectivity. rsc.org Another approach utilizes cobalt(II) bis(2-ethylhexanoate) with terpyridine derivatives as co-catalysts for the hydrosilylation of various linear and aromatic olefins, achieving good yields at low temperatures. bohrium.com

Table 2: Cobalt-Catalyzed Hydrosilation of Olefins

| Olefin Substrate | Catalyst System | Silane | Key Features | Reference |

| 1-Octene | Co(iso-octoate)₂ / Terpyridine derivative | Ph₂SiH₂ | Air-stable, mild conditions, no activator needed | bohrium.com |

| Aryl Alkyl Ketones | Co(OAc)₂·4H₂O / Dipyridylphosphine | PhSiH₃ | Asymmetric reduction, moderate to excellent enantioselectivity (up to 96% ee) | rsc.org |

| Various Alkenes | Co(BF₄)₂ / Polyethylene glycol-functionalized N,P-ligands | Various | Recyclable catalyst system | researchgate.net |

Conjugate Addition Reactions

While the provided search results focus heavily on other catalytic applications, the fundamental principles of cobalt catalysis, particularly its ability to mediate redox processes and activate substrates, are relevant to conjugate addition reactions. This type of reaction, also known as Michael addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Cobalt catalysts, including Co(acac)₂, can facilitate such transformations by activating either the nucleophile or the electrophilic acceptor, often through the formation of intermediate cobalt-enolate or cobalt-hydride species. Further specific research into the application of bis(2,4-pentanedionato)cobalt(II) in conjugate addition reactions would provide more detailed insights.

Rearrangement Reactions

Bis(2,4-pentanedionato)cobalt(II) and related cobalt(II) complexes have demonstrated catalytic activity in various rearrangement reactions, which are fundamental transformations in organic synthesis. These reactions involve the intramolecular migration of atoms or groups, leading to structural isomers of the starting material. While the direct application of bis(2,4-pentanedionato)cobalt(II) itself is not extensively documented for a wide range of named rearrangement reactions, the broader family of cobalt(II) complexes serves as effective catalysts for important transformations such as alkene isomerization and sigmatropic rearrangements.

One significant example is the cobalt-catalyzed propargyl Claisen rearrangement. A highly enantioselective propargyl Claisen rearrangement of O-propargyl β-ketoesters has been achieved using a chiral cobalt(II) complex as the catalyst. acs.orgnih.gov This reaction transforms O-propargyl β-ketoesters into valuable chiral allenyl-substituted β-ketoesters with all-carbon quaternary centers. The catalytic system, typically employing a cobalt(II) salt like cobalt(II) triflate with a chiral ligand, facilitates the researchgate.netresearchgate.net-sigmatropic rearrangement under mild conditions, affording the products in high yields and with excellent enantioselectivity. acs.orgnih.gov

Another key area of cobalt-catalyzed rearrangements is alkene isomerization. Specific high-spin cobalt(II) complexes supported by bulky β-diketiminate ligands have been shown to be effective catalysts for the isomerization of terminal alkenes into internal alkenes. nih.govsci-hub.box A notable feature of this catalytic system is its high selectivity for the thermodynamically less stable Z-isomer. nih.govsci-hub.box The catalysis is proposed to proceed through an "alkyl" mechanism involving rapid β-hydride elimination and researchgate.netsigmaaldrich.com-insertion steps. nih.gov The steric bulk of the supporting ligand plays a crucial role in directing the stereoselectivity of the reaction. nih.gov This method is effective for various aliphatic alkenes, including those containing silyl-protected alcohols and protected ketones. nih.govsci-hub.box

Table 1: Examples of Cobalt-Catalyzed Rearrangement Reactions

| Reaction Type | Substrate Example | Catalyst System | Product Type | Key Findings |

| Propargyl Claisen Rearrangement | O-propargyl β-ketoesters | Chiral Cobalt(II) Complex (e.g., with Co(OTf)₂) | Chiral allenyl-substituted quaternary β-ketoesters | Achieves high yields (up to 97%) and high enantioselectivities (up to 98% ee) under mild conditions. acs.orgnih.gov |

| Z-Selective Alkene Isomerization | Terminal Alkenes (e.g., 1-hexene) | High-Spin Co(II) with bulky β-diketiminate ligands | Internal Z-Alkenes (e.g., Z-2-hexene) | Demonstrates high kinetic selectivity for the less stable Z-isomer; catalyst performance is sensitive to concentration. nih.govsci-hub.box |

Role of Adducts and Cocatalysts in Catalytic Performance

In non-coordinating solvents, bis(2,4-pentanedionato)cobalt(II) typically exists as a tetranuclear complex, [Co(acac)₂]₄, which may exhibit limited catalytic activity. The introduction of neutral donor ligands (L), such as pyridines, pyrazoles, or amines, leads to the formation of monomeric or dimeric adducts. cymitquimica.com These adducts, with general formulas like [Co(acac)₂L] and [Co(acac)₂L₂], feature different coordination geometries around the cobalt center, often a distorted octahedron. cymitquimica.com For example, the reaction with pyridine (B92270) can yield trans-[Co(acac)₂py₂], while ligands like 3,5-dimethylpyrazole (B48361) can form cis-[Co(acac)₂(Hdmpz)₂]. researchgate.netcymitquimica.com The formation of these adducts breaks up the oligomeric structure, making the cobalt centers more accessible to substrates and altering their Lewis acidity and redox potential, which in turn impacts catalytic performance. cymitquimica.com

Cocatalysts are often employed to generate highly active catalytic species from the more stable bis(2,4-pentanedionato)cobalt(II) precursor. This is particularly common in hydrogenation and polymerization reactions. Organoaluminum compounds, such as triethylaluminum (B1256330) (AlEt₃), and hydride sources, like lithium aluminum hydride (LiAlH₄), are frequently used cocatalysts. researchgate.net These reagents can reduce the Co(II) center to lower oxidation states, often Co(0) or Co(I), leading to the in-situ formation of catalytically active nano-sized cobalt structures. researchgate.net The nature of the cocatalyst influences the resulting active species; for instance, studies have shown the formation of bimetallic paramagnetic sites that are stabilized by the acetylacetonate ligands. researchgate.net The ratio of the cocatalyst to the cobalt complex is a critical parameter that affects the activity and stability of the resulting catalyst system. researchgate.net Furthermore, proton-donor compounds can also play a role in activating these systems, particularly when certain reducing agents are used. researchgate.net

Table 2: Influence of Adducts and Cocatalysts on Co(acac)₂ Catalysis

| Additive Type | Example(s) | Role | Effect on Catalysis |

| Neutral Donor Ligands (Adducts) | Pyridine, 3,5-dimethylpyrazole (Hdmpz), N,N,N',N'-tetraethyl-1,2-diaminoethane | Break up the tetrameric [Co(acac)₂]₄ structure; form monomeric or dimeric adducts (e.g., [Co(acac)₂L₂]). cymitquimica.comacs.org | Modifies coordination geometry and electronic properties of the Co center, enhancing solubility and catalytic accessibility. cymitquimica.com |

| Organoaluminum Cocatalysts | Triethylaluminum (AlEt₃), Diethylaluminum ethoxide (AlEt₂(OEt)) | Act as reducing agents to generate highly active Co(0) or Co(I) species. researchgate.net | Forms catalytically active nano-sized cobalt structures for reactions like hydrogenation. researchgate.net |

| Hydride Cocatalysts | Lithium aluminum hydride (LiAlH₄), Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃) | Reduce Co(II) to form active nanoparticles for hydrogenation. researchgate.net | The formation and activity of nanoparticles are dependent on the Reductant/Co ratio. researchgate.net |

| Other Additives | Tertiary phosphines, Proton-donor compounds | Can act as ligands or activators in conjunction with other cocatalysts. researchgate.net | Affects the activity and efficiency of cobalt catalysts in reactions like the coupled hydrogenation of alkenes and arenes. researchgate.net |

Applications of Bis 2,4 Pentanedionato Cobalt Ii in Materials Science

Precursor for Cobalt-Containing Nanomaterials

The compound is widely employed in the bottom-up synthesis of various cobalt-based nanostructures. As a metal-organic precursor, it provides a reliable source of cobalt atoms that can be released in a controlled manner through chemical reactions like thermal decomposition, enabling the formation of nanoparticles with specific sizes, shapes, and compositions.

Bis(2,4-pentanedionato)cobalt(II) is a key precursor for producing cobalt oxide nanoparticles, such as cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co3O4). These materials are of significant interest for their catalytic, magnetic, and electronic properties.

One common method involves the thermal decomposition of cobalt(II) acetylacetonate (B107027) in the presence of a surfactant. For instance, cubic CoO solid nanoparallelepipeds have been successfully synthesized through a low-temperature thermal decomposition of the precursor in the presence of octadecylamine, which acts as both a reaction medium and a capping agent to control particle growth and prevent aggregation. nih.gov The resulting CoO nanoparticles can exhibit a face-centered cubic structure with average crystallite sizes around 20 nm. nih.gov

Beyond direct thermal decomposition, bis(2,4-pentanedionato)cobalt(II) is also used in other synthesis routes. While many wet-chemical methods like co-precipitation and sol-gel synthesis often use inorganic salts like cobalt nitrate, the principles of using a metal-organic precursor are well-established. doi.orgresearchgate.netfrontiersin.org For example, adducts of bis(2,4-pentanedionato)cobalt(II) have been specifically developed and studied as precursors for the deposition of cobalt oxide films. google.com

Table 1: Synthesis of Cobalt Oxide Nanoparticles from Bis(2,4-pentanedionato)cobalt(II)

| Synthesis Method | Nanoparticle Type | Key Reagents | Typical Size/Structure | Reference |

|---|---|---|---|---|

| Thermal Decomposition | CoO | Octadecylamine (surfactant) | ~20 nm, cubic nanoparallelepipeds | nih.gov |

| MOCVD | Co3O4 | Adducts with TMEDA | Epitaxial films | google.com |

The versatility of bis(2,4-pentanedionato)cobalt(II) extends to the fabrication of doped magnetic nanoparticles, where cobalt ions are intentionally introduced into the crystal lattice of another magnetic material to tune its properties. A prime example is the synthesis of cobalt ferrite (B1171679) (a type of cobalt-doped iron oxide), which is explored for applications like magnetic hyperthermia and drug delivery. google.com

In these syntheses, bis(2,4-pentanedionato)cobalt(II) is used alongside an iron precursor. The controlled decomposition of both precursors allows for the co-precipitation and formation of a mixed-metal oxide lattice. The resulting cobalt ferrite nanoparticles (CFNPs) have been shown to exhibit high saturation magnetization and efficient heat generation, properties that are often size-dependent. google.com For example, silica-coated CFNPs with sizes of 14 nm have demonstrated superior heat generation compared to larger 40 nm particles. google.com

Bis(2,4-pentanedionato)cobalt(II) is a preferred cobalt precursor for the synthesis of platinum-cobalt (B8599474) (Pt-Co) alloy nanoparticles. u-szeged.hu These bimetallic nanoparticles are highly sought after as advanced electrocatalysts, particularly for the oxygen reduction reaction in fuel cells. doi.orgaip.org The alloying of platinum with cobalt can enhance catalytic activity and durability while reducing the required amount of expensive platinum. aip.org

A typical synthesis involves the simultaneous chemical reduction of bis(2,4-pentanedionato)cobalt(II) and a platinum precursor, such as platinum(II) acetylacetonate. doi.org The reaction is often carried out in a high-boiling point solvent with surfactants like oleylamine (B85491) to control the size and shape of the resulting nanoparticles. doi.orggoogle.com For instance, one method involves mixing the cobalt and platinum acetylacetonate precursors in oleylamine, heating the solution to facilitate the co-reduction and nucleation of the alloy nanoparticles, and subsequently annealing to form the desired ordered intermetallic phase (e.g., L10). doi.org This process can yield nanoparticles with narrow size distributions, often in the range of 2-3 nm.

Table 2: Research Findings on Pt-Co Nanoparticle Synthesis

| Co-Precursor | Pt-Precursor | Key Reagents/Conditions | Resulting Nanoparticles | Application Focus | Reference |

|---|---|---|---|---|---|

| Bis(2,4-pentanedionato)cobalt(II) | Platinum(II) acetylacetonate | Oleylamine, Hexane, Ethanol; Annealing | A1-PtCo/C and L10-N-PtCo/C core-shell nanoparticles | Fuel Cell Electrocatalysis | doi.org |

| Bis(2,4-pentanedionato)cobalt(II) | Platinum(II) acetylacetonate | Poly(N-vinyl-2-pyrrolidone) (PVP); Annealing at 700 °C | 2-3 nm L10 phase CoPt nanoparticles | Magnetic Storage | |

| Bis(2,4-pentanedionato)cobalt(II) | Platinum(II) acetylacetonate | Oleylamine, Oleic acid; Heating to 250 °C | PtCo alloy nanoparticles | General alloy synthesis | google.com |

Thin Film Deposition Techniques

Bis(2,4-pentanedionato)cobalt(II) is an exemplary precursor for various thin film deposition techniques, which are fundamental processes in the manufacturing of microelectronics and protective coatings. Its volatility and thermal stability are key attributes that facilitate its transport in the gas phase to a substrate surface.

Metal-Organic Chemical Vapor Deposition (MOCVD) is a dominant technique for growing high-quality, uniform thin films. Bis(2,4-pentanedionato)cobalt(II) and its derivatives are frequently used as precursors in MOCVD processes to deposit cobalt or cobalt oxide films. google.com While the parent compound can suffer from the formation of oligomers, more volatile and stable adducts have been developed, such as by reacting it with N,N,N′,N′-tetramethyl-1,2-diaminoethane (TMEDA). google.com

In a typical liquid injection MOCVD process, a solution of the precursor is vaporized and transported by a carrier gas to a heated substrate. On the surface, the precursor decomposes, leading to the deposition of a thin film. Using this method with a bis(2,4-pentanedionato)cobalt(II)-TMEDA adduct, researchers have successfully grown epitaxial Co3O4 films on substrates like lanthanum aluminate (LaAlO3) and silicon (Si). google.com The use of such metal-organic precursors is often preferred over inorganic halides because they allow for lower deposition temperatures and avoid corrosive byproducts.

Acetylacetonate complexes, including bis(2,4-pentanedionato)cobalt(II), are utilized in laser-based deposition methods. Laser evaporation is a physical vapor deposition technique where a high-power laser is used to vaporize material from a solid target. The vaporized material then condenses on a substrate, forming a thin film. The use of metal acetylacetonates (B15086760) as the target material is advantageous for fabricating various nanostructures. This technique offers precise control over the deposition process and can be adapted for creating complex material compositions.

Carbon Nanostructure Fabrication

Bis(2,4-pentanedionato)cobalt(II) is utilized as a catalyst precursor in the fabrication of various carbon nanostructures, including carbon nanotubes (CNTs). americanelements.com The most common method is Chemical Vapor Deposition (CVD), where the cobalt complex is decomposed at high temperatures to form catalytically active cobalt nanoparticles. americanelements.comsigmaaldrich.com These nanoparticles then serve as seeds for the growth of nanotubes.

In a typical CVD process, a hydrocarbon gas such as acetylene (B1199291) is passed over the cobalt catalyst at temperatures ranging from 600°C to 1000°C. youtube.com The hydrocarbon decomposes on the surface of the cobalt nanoparticles, and the carbon atoms assemble into the tubular structure of CNTs. youtube.com The precise nature of the active catalytic phase is crucial for controlled synthesis; research has identified the orthorhombic Co₃C phase as being thermodynamically preferred and stable throughout the CNT growth process. nih.gov The use of organometallic precursors like Bis(2,4-pentanedionato)cobalt(II) is advantageous as they allow for the formation of well-dispersed catalyst particles essential for producing uniform nanostructures. electrochemsci.org

Table 1: Research Findings in Carbon Nanostructure Fabrication

| Catalyst Precursor | Synthesis Method | Carbon Source | Resulting Nanostructure | Key Finding | Reference |

|---|---|---|---|---|---|

| Bis(2,4-pentanedionato)cobalt(II) | Chemical Vapor Deposition (CVD) | Hydrocarbons | Carbon Nanotubes (CNTs) | Acts as a soluble cobalt source for fabricating carbon nanostructures. americanelements.com | americanelements.com |

| Cobalt (Co) nanoparticles | In situ Environmental TEM | Not specified | Carbon Nanotubes (CNTs) | The active catalytic phase was identified as orthorhombic Co₃C. nih.gov | nih.gov |

Development of Magnetic Materials

The paramagnetic nature of the cobalt(II) ion and its complexes makes Bis(2,4-pentanedionato)cobalt(II) a valuable component in the synthesis of magnetic materials. It can be used to create molecule-based magnets and magnetic nanoparticles. For instance, it serves as a precursor for cobalt nanoparticles through thermal decomposition methods.

One approach involves anchoring the cobalt(II) acetylacetonate complex onto the surface of other nanostructures, such as magnetic mesoporous silica (B1680970) nanospheres. rsc.org This creates a hybrid material that combines the magnetic properties of the core with the catalytic or functional properties of the cobalt complex. rsc.org Such materials are characterized by techniques like vibrating sample magnetometry (VSM) to confirm their magnetic behavior. rsc.org Another strategy involves using cobalt sources in precipitation reactions to form coordination polymers with magnetic properties, such as cobalt hexacyanoferrate, which can be synthesized as crystalline nanoparticles. researchgate.net

Table 2: Research Findings in Magnetic Materials Development

| Precursor/Component | Material Synthesized | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|

| Bis(2,4-pentanedionato)cobalt(II) | Cobalt nanoparticles | Thermal decomposition | Resulting nanoparticles exhibit excellent electrochemical performance. | |

| Cobalt(II) acetylacetonate | Catalyst on magnetic mesoporous silica nanospheres | Covalent anchoring | Created a cobalt-based magnetic nanocatalyst with a high surface area. rsc.org | rsc.org |

Supercapacitor Materials Development

Bis(2,4-pentanedionato)cobalt(II) is a key precursor in the solvothermal synthesis of cobalt oxide (Co₃O₄) nanoparticles, which are highly promising materials for supercapacitors. sigmaaldrich.com Supercapacitors store energy through electrochemical double-layer capacitance and pseudocapacitance, and the performance of Co₃O₄ is attributed to its high theoretical specific capacitance and excellent cycling stability. sigmaaldrich.com

The synthesis process typically involves the decomposition of the cobalt complex in a suitable solvent under high temperature and pressure. This method yields Co₃O₄ nanoparticles with desirable characteristics such as a highly uniform mesoporous structure and tunable sizes, which are critical for efficient ion diffusion and a large surface area for charge storage. sigmaaldrich.com The resulting nanoparticles demonstrate high electrochemical performance, making them a strong candidate for next-generation energy storage devices. sigmaaldrich.com

Table 3: Research Findings in Supercapacitor Materials Development

| Precursor | Resulting Material | Synthesis Method | Key Properties | Reference |

|---|---|---|---|---|

| Bis(2,4-pentanedionato)cobalt(II) | Co₃O₄ nanoparticles | Solvothermal | Excellent capacitance and cycling stability. sigmaaldrich.com | sigmaaldrich.com |

Chemiresistive Sensing Applications (e.g., CO sensing)

The compound is widely used as a precursor to prepare cobalt oxide (Co₃O₄), a p-type semiconductor with significant applications in chemiresistive gas sensing. sigmaaldrich.commdpi.com Chemiresistive sensors operate by measuring the change in electrical resistance of the sensing material upon exposure to a target gas. mdpi.com Co₃O₄-based sensors are particularly noted for their ability to detect various gases, including carbon monoxide (CO), ammonia, and various volatile organic compounds (VOCs). sigmaaldrich.comresearchgate.netpsu.eduumons.ac.be

To create the sensing material, Bis(2,4-pentanedionato)cobalt(II) is converted into Co₃O₄ nanoparticles via methods like hydrothermal synthesis. sigmaaldrich.com This process allows for the creation of nanoparticles with a uniform mesoporous structure, which enhances gas sensing performance by providing a large surface area for gas interaction. sigmaaldrich.com The catalytic properties of cobalt oxide also help to lower the activation energy for the chemisorption of gas molecules, which can lead to higher sensitivity and lower operating temperatures for the sensor. psu.edu For example, doping other metal oxides like LaFeO₃ with cobalt has been shown to reduce particle size and improve the sensor's response to acetone. chula.ac.th

Table 4: Research Findings in Chemiresistive Sensing

| Precursor/Dopant | Sensing Material | Target Gas | Key Finding | Reference |

|---|---|---|---|---|

| Bis(2,4-pentanedionato)cobalt(II) | Co₃O₄ nanoparticles | Carbon Monoxide (CO) | Precursor yields mesoporous nanoparticles promising for CO sensing. sigmaaldrich.com | sigmaaldrich.com |

| Cobalt Oxide (Co₃O₄) | Thin film | Various (CO, H₂, NH₃, etc.) | Thin films of Co₃O₄ exhibit changes in conductivity upon gas exposure. psu.edu | psu.edu |

| Cobalt (dopant) | Cobalt-doped LaFeO₃ | Acetone | Doping with 2.5 mol% cobalt enhanced sensor response to 13.30 at 330°C. chula.ac.th | chula.ac.th |

Integration into Functional Materials

Bis(2,4-pentanedionato)cobalt(II) can be integrated into various matrices to create functional materials with tailored properties. Its solubility in organic solvents facilitates its use in processes like chemical vapor deposition (CVD) and as a component in coordination polymers, imparting unique electronic, optical, or catalytic functions to the final material. sigmaaldrich.com

A key strategy is to anchor the cobalt complex onto a support material, thereby creating a heterogeneous catalyst. For example, when covalently linked to magnetic mesoporous silica nanospheres, it forms a highly efficient and recoverable catalyst for the oxidation of cyclohexane (B81311). rsc.org Similarly, it can be incorporated into coordination polymers, which are materials constructed from metal ions linked by organic ligands. nih.goviaea.orgresearchgate.net These structures can be designed to have specific functionalities, such as serving as a dual-responsive fluorescent chemosensor for detecting specific molecules. nih.gov

Table 5: Research Findings in Functional Material Integration

| Precursor/Component | Functional Material | Application/Function | Key Finding | Reference |

|---|---|---|---|---|

| Bis(2,4-pentanedionato)cobalt(II) | Cobalt(II) acetylacetonate on magnetic silica nanospheres | Catalysis (Cyclohexane oxidation) | Covalently anchored complex acts as a highly efficient nanocatalyst. rsc.org | rsc.org |

| Cobalt(II) ions | Cobalt(II) coordination polymer | Fluorescent chemosensor | A 3D polymer serves as a dual-responsive sensor for acetylacetone (B45752) and Cr₂O₇²⁻. nih.gov | nih.gov |

Theoretical and Computational Studies on Bis 2,4 Pentanedionato Cobalt Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of Co(acac)₂. A key area of focus has been the determination of the ground state of the monomeric complex, which involves two key variables: the spin state of the cobalt(II) ion and the coordination geometry.

Researchers have performed geometry optimizations for both low-spin (doublet, S=1/2) and high-spin (quartet, S=3/2) states. nih.govresearchgate.net Concurrently, two principal conformations have been considered: square-planar and tetrahedral. nih.govresearchgate.net The relative energies of these different combinations have been calculated using a variety of "pure" and hybrid DFT functionals to assess which state is energetically most favorable. nih.govresearchgate.net

Studies have shown that for an isolated molecule, DFT calculations can be ambiguous, with different functionals sometimes predicting different ground states. However, a high-spin quartet state is generally found to be more stable than the low-spin doublet state. The tetrahedral conformation is typically calculated to be the preferred geometry for the monomer in the gas phase. researchgate.net Relativistic DFT methods, such as the spin-orbit mean field (SOMF) approach, have also been employed to calculate magnetic properties like the zero-field splitting (ZFS) parameters, quantifying the contributions from spin-spin (SS) and spin-orbit coupling (SOC). nih.gov These theoretical results are often correlated with experimental data from techniques like electron paramagnetic resonance (EPR) spectroscopy to validate the computational models. nih.gov

Table 1: Comparison of Spin States and Conformations by DFT (Illustrative data based on findings reported in the literature. nih.govresearchgate.net)

| Conformation | Spin State | Relative Energy (kcal/mol) | Computational Finding |

|---|---|---|---|

| Tetrahedral | Quartet (S=3/2) | 0.0 (Reference) | Generally predicted as the most stable state for an isolated monomer. |

| Square-Planar | Quartet (S=3/2) | ~5-10 | Higher in energy than the tetrahedral conformation. |

| Square-Planar | Doublet (S=1/2) | ~10-15 | Significantly less stable than the high-spin quartet state. |

Ab Initio Methods (e.g., CASSCF/CASPT2) for Electronic Structure

To resolve the ambiguities that can arise from DFT calculations, researchers have turned to more computationally intensive ab initio methods. The complete active space self-consistent field (CASSCF) and second-order perturbation theory (CASPT2) methods are particularly powerful for accurately describing the electronic structure of transition metal complexes with multiple low-lying electronic states.

For Co(acac)₂, these multiconfigurational methods have been instrumental. Studies employing CASSCF/CASPT2 have definitively assigned a high-spin quartet (S=3/2) ground state for the single, isolated molecule. These high-level calculations also confirm that a tetrahedral conformation is the preferred geometry over a square-planar one for the monomeric species. The robustness of these methods provides a benchmark against which the performance of various DFT functionals can be judged. berkeley.edu

The application of such advanced computational techniques is not limited to Co(acac)₂ but extends to other cobalt(II) complexes where they are used to confirm ground state assignments and model complex electronic structures, such as those with unquenched orbital angular momentum. berkeley.edu

Molecular Mechanics and Dynamics Simulations

While DFT and ab initio methods provide deep insight into the static electronic structure of Co(acac)₂, molecular mechanics (MM) and molecular dynamics (MD) simulations are suited for studying the dynamic behavior of larger systems over time. These methods can be used to explore conformational changes, solvent effects, and the dynamics of oligomerization.

However, based on available literature, there are limited specific studies focusing on extensive molecular dynamics simulations of bis(2,4-pentanedionato)cobalt(II) itself. Such simulations could, in principle, illuminate the pathways of conformational isomerization between tetrahedral and square-planar forms or the dynamic stability of its oligomeric structures in solution. The study of related systems, like Co(acac)₃, has utilized femtosecond transient absorption spectroscopy combined with DFT to probe excited-state dynamics, revealing processes like intersystem crossing on ultrafast timescales. nih.gov While this is not an MD simulation, it highlights the complexity of the dynamic processes in these types of complexes.

Analysis of Electron Density Descriptors

The analysis of electron density provides a powerful way to understand bonding and reactivity. In computational studies of Co(acac)₂ and its adducts, various electron density descriptors are analyzed to characterize the metal-ligand interactions.

One key descriptor is the Laplacian of the electron density . In studies of adducts of Co(acac)₂, analysis of the Laplacian has shown depletion of electron density at the cobalt ion, consistent with its positive ionic character. uu.nl This analysis can also reveal the location of lone pairs on the donor atoms of the ligands, such as the oxygen and nitrogen atoms in various adducts. uu.nl

Another important tool is the analysis of spin density . Calculations of spin density are crucial for interpreting results from EPR spectroscopy and understanding the distribution of unpaired electrons within the molecule. For Co(acac)₂, this helps to confirm the high-spin nature of the Co(II) center and understand how the unpaired electrons are delocalized onto the acetylacetonate (B107027) ligands.

Furthermore, Natural Bond Orbital (NBO) analysis can be applied to investigate the hybridization and nature of the coordinating lone pairs on the ligand donor atoms and the composition of the metal-ligand bonds. uu.nl For instance, such analysis on a Co(acac)₂ adduct revealed that the coordinating lone pairs on the oxygen atoms have a higher p-character, which is favorable for σ-donation to the metal center. uu.nl

Dispersion Interactions in Oligomerization

In the solid state, bis(2,4-pentanedionato)cobalt(II) does not exist as a simple monomer. Instead, it forms oligomeric structures, most notably a centrosymmetric tetramer, [Co(acac)₂]₄. In this tetramer, the cobalt atoms achieve a more stable octahedral coordination by sharing oxygen atoms with neighboring units. researchgate.net Trinuclear structures have also been identified. acs.org

The preference for a tetrahedral geometry in the isolated monomer versus an octahedral geometry within a planar-like unit in the solid-state oligomer presents a theoretical puzzle. Computational studies have addressed this by investigating the role of intermolecular forces, particularly van der Waals and dispersion interactions.

DFT evaluations have been performed to estimate the strength of these dispersion interactions in the oligomerization of metal diketonates. acs.org Theoretical studies combining DFT and ab initio methods (CASPT2) have estimated that the intermolecular interactions within the crystal structure are significant. berkeley.edu These stabilizing interactions are considered strong enough to overcome the energetic preference of the monomer for a tetrahedral geometry, forcing the Co(acac)₂ units into a planarized conformation that is more favorable for packing and forming the observed oligomeric structures in the crystal. berkeley.edu This highlights the critical role of subtle, non-covalent dispersion forces in determining the solid-state structure of this compound.

Advanced Analytical Characterization Techniques for Bis 2,4 Pentanedionato Cobalt Ii

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Co(acac)₂, this technique has been instrumental in revealing its tendency to form oligomeric structures and various adducts depending on the crystallization conditions.

Single-crystal X-ray diffraction has demonstrated that anhydrous Co(acac)₂ does not typically exist as a simple square-planar or tetrahedral monomer in the solid state. acs.org Instead, it forms more complex oligomers where cobalt atoms achieve octahedral coordination by sharing oxygen atoms with neighboring units. researchgate.net

The most commonly cited structure is a centrosymmetric tetramer, [Co(acac)₂]₄, which crystallizes in the triclinic system. researchgate.netacs.org In this arrangement, the cobalt atoms are linked by bridging oxygen atoms. The terminal cobalt atom is connected to the central pair by sharing a common octahedral face involving three bridging oxygens, while the two central cobalt atoms share an edge with two bridging oxygens. researchgate.netresearchgate.net Under different conditions, such as crystallization from non-coordinating halogenated solvents, a trinuclear form, [Co(acac)₂]₃, can be isolated. acs.org

Furthermore, Co(acac)₂ readily forms adducts with coordinating solvents like water or pyridine (B92270). researchgate.net The dihydrate, Co(acac)₂(H₂O)₂, crystallizes in the monoclinic space group P2₁/c. In this structure, the cobalt atom is at a center of symmetry, coordinated by four oxygen atoms from the two acetylacetonate (B107027) ligands and two oxygen atoms from water molecules, resulting in a tetragonally distorted octahedron. iucr.org

A summary of crystallographic data for various forms of bis(2,4-pentanedionato)cobalt(II) and its adducts is presented below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| [Co(acac)₂]₄ (tetramer) | Triclinic | - | - | - | - | - | - | - | researchgate.net |

| [Co(acac)₂]₃·H₂O (trimer hydrate) | Triclinic | - | 9.05 | 10.56 | 19.56 | 85.80 | 93.71 | 101.32 | researchgate.net |

| Co(acac)₂(H₂O)₂ (dihydrate) | Monoclinic | P2₁/c | 10.91 | 5.39 | 11.19 | 90 | 106.0 | 90 | iucr.org |

| [Co(py)(acac)₂]₂ (pyridine adduct) | Monoclinic | P2₁/c | 9.637(5) | 9.052(5) | 11.414(7) | 73.54(8) | 113.90(9) | 103.37(8) | rsc.org |

Note: Full unit cell data for the tetramer is not detailed in the provided sources, but its structure has been confirmed.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a material. It is essential for confirming that the structure determined from a single crystal is representative of the bulk sample. acs.org PXRD is also valuable for phase identification, assessing sample purity, and determining the crystal system and unit cell dimensions when suitable single crystals cannot be obtained. For instance, PXRD patterns can be used to distinguish between different oligomeric forms or solvates of Co(acac)₂. acs.org The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. tue.nl

Spectroscopic Methods

Spectroscopic techniques probe the interaction of electromagnetic radiation with the compound, providing insights into its electronic structure, spin state, and the nature of its chemical bonds.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as the high-spin Co(II) ion (a 3d⁷ system). osti.gov The EPR spectrum of Co(acac)₂ is highly sensitive to its coordination environment and spin state. nih.gov In coordinating solvents like a toluene (B28343)/ethanol mixture, Co(acac)₂ forms an octahedral complex, likely Co(acac)₂(EtOH)₂, which is in a high-spin (S = 3/2) state. researchgate.netresearchgate.net

The X-band EPR spectrum of a frozen solution of this complex at low temperatures (e.g., 5.8 K) is characterized by broad features with apparent g-values of g⊥ ≈ 5.4-5.8 and g∥ ≈ 2.0. researchgate.net The large linewidths observed in these spectra often obscure the hyperfine splitting from the cobalt nucleus. researchgate.net Advanced techniques, such as high-frequency EPR, are required to accurately determine the zero-field splitting (ZFS) parameters (D and E), which describe the splitting of the spin states in the absence of an external magnetic field. researchgate.netacs.org

| Parameter | Value | Conditions | Reference |

| Apparent g⊥ | ~5.4 - 5.8 | Toluene/ethanol glass, 5.8 K, X-band | researchgate.net |

| Apparent g∥ | ~2.0 | Toluene/ethanol glass, 5.8 K, X-band | researchgate.net |

| Spin State (Solvated) | S = 3/2 (High-spin) | Coordinating solvents (e.g., EtOH) | researchgate.netresearchgate.net |

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. For Co(acac)₂, the spectrum provides information about both the ligand-centered transitions and the d-d transitions of the cobalt(II) ion, the latter being particularly indicative of its coordination geometry. researchgate.net

In solution with coordinating solvents like ethanol, where an octahedral species is formed, the spectrum displays characteristic d-d transitions. researchgate.net These typically include a broad, asymmetric absorption around 19,000 cm⁻¹ and another absorption near 16,000 cm⁻¹, which are assigned to transitions from the ⁴T₁g(F) ground state to excited quartet states (e.g., ⁴T₁g(P)). researchgate.net The splitting of these bands often indicates a distortion from perfect octahedral symmetry. researchgate.net In addition to the d-d bands in the visible region, a strong absorption is observed in the ultraviolet range (around 290 nm or ~34,500 cm⁻¹) due to π → π* transitions within the acetylacetonate ligand. researchgate.net The specific positions of the d-d bands can vary depending on the solvent, reflecting the formation of different adducts. samipubco.comuu.nl

| Absorption Maximum (cm⁻¹) | Assignment | Solvent/Conditions | Reference |

| ~34,500 (~290 nm) | π → π* (ligand) | Toluene | researchgate.net |

| ~19,000 (~526 nm) | d-d (⁴T₁g(F) → ⁴T₁g(P)) | Ethanol | researchgate.net |

| ~16,000 (~625 nm) | d-d (⁴T₁g(F) → ⁴A₂g(F)) | Ethanol | researchgate.net |

| ~16,800 (~595 nm) | d-d transition | Acetone | samipubco.com |

| ~16,722 (~598 nm) | d-d transition | DMF | samipubco.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the vibrational modes of a molecule. In Co(acac)₂, the FT-IR spectrum is dominated by the vibrations of the coordinated acetylacetonate ligand. The positions of these bands, particularly the C=O and C=C stretching frequencies, are sensitive to coordination with the cobalt ion. chesci.com

Upon chelation to the Co(II) center, the ν(C=O) and ν(C=C) stretching bands of the acetylacetonate ligand shift to lower frequencies compared to the free ligand. chesci.com Strong bands are typically observed in the 1600-1500 cm⁻¹ region. A key feature in the spectrum is the appearance of a new band in the far-infrared region (typically 400-500 cm⁻¹), which is assigned to the Co-O stretching vibration, confirming the coordination of the ligand to the metal center. chesci.comrsc.org

| Vibrational Frequency (cm⁻¹) | Assignment | Reference |

| 1597 | ν(C=O) | rsc.org |

| 1525 | ν(C=C) | rsc.org |

| ~1400 | ν(C-H) | rsc.org |

| 420 | ν(Co-O) | rsc.org |

Mass Spectrometry (MS)